Tomatidine (hydrochloride)
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Overview
Description
Tomatidine (hydrochloride) is a steroidal alkaloid derived from the aglycone of α-tomatine, a compound found in the leaves and green fruits of tomato plants (Solanum lycopersicum). It is known for its anabolic properties and potential therapeutic applications, particularly in preventing muscle wasting and promoting muscle growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomatidine can be synthesized through the hydrolysis of α-tomatine, which involves breaking down the glycosidic bonds to release the aglycone, tomatidine. This process typically requires acidic conditions and elevated temperatures to facilitate the hydrolysis reaction .
Industrial Production Methods
Industrial production of tomatidine often involves the extraction of α-tomatine from tomato plant tissues, followed by its hydrolysis to yield tomatidine. Advanced extraction techniques, such as ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify tomatidine from the plant matrix .
Chemical Reactions Analysis
Types of Reactions
Tomatidine undergoes various chemical reactions, including:
Oxidation: Tomatidine can be oxidized to form tomatidone, a ketone derivative.
Reduction: Reduction reactions can convert tomatidone back to tomatidine.
Substitution: Tomatidine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
Oxidation: Tomatidone
Reduction: Tomatidine (from tomatidone)
Substitution: Various substituted tomatidine derivatives depending on the reagents used.
Scientific Research Applications
Tomatidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on soil microbiomes.
Medicine: Investigated for its potential to inhibit muscle atrophy, reduce cholesterol levels, and act as an anti-cancer agent
Mechanism of Action
Tomatidine exerts its effects through several molecular pathways:
Inhibition of Muscle Atrophy: Tomatidine interacts with the ATF4 pathway, a critical mediator of age-related muscle weakness and atrophy.
Antibacterial Activity: Targets the ATP synthase subunit C in Staphylococcus aureus, disrupting bacterial energy production.
Anticancer Properties: Synergizes with chemotherapeutic agents like cisplatin to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
α-Tomatine: The glycosylated form of tomatidine, found abundantly in tomato plants.
Ursolic Acid: Another compound with similar anabolic and anti-cancer properties.
Solanine: A steroidal alkaloid found in potatoes, with similar toxicological and biological activities.
Uniqueness
Tomatidine is unique due to its potent anabolic effects and its ability to inhibit muscle atrophy through the ATF4 pathway. Its dual role in promoting muscle health and exhibiting antibacterial and anticancer properties makes it a versatile compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C27H46ClNO2 |
---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride |
InChI |
InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27+;/m0./s1 |
InChI Key |
SXXHVPYRDFJKPG-HLKBPZKUSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1.Cl |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |
Origin of Product |
United States |
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